5-(4-Methoxyphenyl)-1-methyl-2-imidazolidinethione
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Overview
Description
5-(4-Methoxyphenyl)-1-methyl-2-imidazolidinethione is a heterocyclic compound that features an imidazolidine ring substituted with a methoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-1-methyl-2-imidazolidinethione typically involves the reaction of 4-methoxybenzaldehyde with methylamine and carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazolidinethione ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-1-methyl-2-imidazolidinethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-1-methyl-2-imidazolidinethione involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indoles: These compounds share the methoxyphenyl group but have an indole ring instead of an imidazolidinethione ring.
5-(4-Methoxyphenyl)-1H-imidazoles: Similar to the indoles, these compounds have an imidazole ring.
Uniqueness
5-(4-Methoxyphenyl)-1-methyl-2-imidazolidinethione is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties.
Properties
CAS No. |
186424-06-6 |
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Molecular Formula |
C11H14N2OS |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1-methylimidazolidine-2-thione |
InChI |
InChI=1S/C11H14N2OS/c1-13-10(7-12-11(13)15)8-3-5-9(14-2)6-4-8/h3-6,10H,7H2,1-2H3,(H,12,15) |
InChI Key |
VZGWRUGNUAXWGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CNC1=S)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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